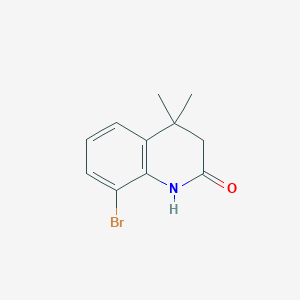

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Description

BenchChem offers high-quality 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-4,4-dimethyl-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-11(2)6-9(14)13-10-7(11)4-3-5-8(10)12/h3-5H,6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBUGZUYESCKQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)NC2=C1C=CC=C2Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

An In-Depth Technical Guide to the Synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific derivative, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, serves as a valuable building block in the development of novel therapeutics due to its unique substitution pattern, which allows for further functionalization. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a robust and logical synthetic pathway for this target molecule. Moving beyond a simple recitation of steps, this document elucidates the chemical principles and strategic decisions underpinning the proposed synthesis, ensuring both scientific integrity and practical applicability.

The proposed synthesis is a two-step process commencing from commercially available 2-bromoaniline. The strategy involves an initial acylation to form a key acrylamide intermediate, followed by an acid-catalyzed intramolecular cyclization to construct the target heterocyclic system. This approach is designed for efficiency, scalability, and high fidelity.

Strategic Overview & Retrosynthetic Analysis

A logical retrosynthetic analysis of the target compound, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, suggests disconnecting the C4a-N1 bond or the C4-C4a bond. A practical forward synthesis, however, favors the construction of a linear precursor that can undergo intramolecular cyclization. The most strategically sound approach is an intramolecular Friedel-Crafts type reaction. This leads to the key intermediate, N-(2-bromophenyl)-3,3-dimethylacrylamide , which is readily accessible from 2-bromoaniline and a suitable acylating agent.

The overall synthetic workflow is depicted below.

Figure 1: High-level synthetic workflow for the target compound.

Detailed Synthetic Protocol

This section provides a detailed, step-by-step methodology for the synthesis, including reagent quantification and the rationale behind procedural choices.

Part 1: Synthesis of Intermediate: N-(2-bromophenyl)-3,3-dimethylacrylamide

This initial step involves the formation of an amide bond via the acylation of 2-bromoaniline with 3,3-dimethylacryloyl chloride. This is a standard nucleophilic acyl substitution reaction. The inclusion of a tertiary amine base, such as triethylamine, is critical to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.

Experimental Protocol:

-

To a stirred solution of 2-bromoaniline (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, DCM) at 0 °C, add triethylamine (1.2 eq).

-

Slowly add a solution of 3,3-dimethylacryloyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure amide intermediate.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Sample Quantity |

| 2-Bromoaniline | 172.02 | 1.0 | 10.0 g |

| 3,3-Dimethylacryloyl chloride | 118.56 | 1.1 | 7.6 g |

| Triethylamine | 101.19 | 1.2 | 7.0 g |

| Dichloromethane | - | - | 200 mL |

Table 1: Reagents for the synthesis of the acrylamide intermediate.

Part 2: Synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This crucial step involves the intramolecular cyclization of the N-(2-bromophenyl)-3,3-dimethylacrylamide intermediate. This reaction is an example of an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type reaction), which is effectively promoted by a strong acid catalyst. Polyphosphoric acid (PPA) is an excellent choice as it serves as both the acid catalyst and a high-boiling point solvent medium, facilitating the high temperatures often required for such cyclizations.[1]

Reaction Mechanism:

The mechanism involves the protonation of the acrylamide's double bond by the strong acid, generating a tertiary carbocation. This highly electrophilic carbocation is then attacked by the electron-rich aromatic ring at the position ortho to the amide group, leading to the formation of the new six-membered ring. A final deprotonation step restores aromaticity and yields the dihydroquinolinone product.

Figure 2: Key stages of the acid-catalyzed cyclization mechanism.

Experimental Protocol:

-

Place the N-(2-bromophenyl)-3,3-dimethylacrylamide intermediate (1.0 eq) in a round-bottom flask.

-

Add polyphosphoric acid (PPA) (approx. 10 times the weight of the substrate).

-

Heat the mixture with vigorous stirring to 120-140 °C for 2-4 hours. Monitor the reaction progress by TLC (quenching a small aliquot in water and extracting with ethyl acetate).

-

After completion, cool the reaction mixture to approximately 80 °C and carefully pour it onto crushed ice with stirring.

-

Neutralize the acidic solution with a saturated solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM) multiple times.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the final compound.

| Reagent | Molar Mass ( g/mol ) | Equivalents | Sample Quantity |

| N-(2-bromophenyl)-3,3-dimethylacrylamide | 254.13 | 1.0 | 10.0 g |

| Polyphosphoric Acid (PPA) | - | - | 100 g |

Table 2: Reagents for the synthesis of the final product.

Product Characterization & Validation

The integrity of the synthesis is validated by thorough characterization at each stage. The final product, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, should be characterized using standard analytical techniques to confirm its structure and purity.

| Parameter | Expected Value |

| CAS Number | 1187933-36-3 |

| Molecular Formula | C₁₁H₁₂BrNO |

| Molecular Weight | 254.13 g/mol |

| Appearance | Solid |

| Purity (Typical) | >97% |

| ¹H NMR | Peaks corresponding to aromatic protons, a singlet for the CH₂ group, and a singlet for the two gem-dimethyl groups. |

| Mass Spectrometry | [M+H]⁺ peak at m/z 254/256, showing the characteristic isotopic pattern for bromine. |

Table 3: Key properties and expected analytical data for the final product.

Conclusion

The described two-step synthetic pathway provides a reliable and scientifically grounded method for the preparation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By leveraging a classical amidation reaction followed by a robust acid-catalyzed intramolecular cyclization, this guide offers a clear and reproducible protocol for researchers. The emphasis on mechanistic understanding and procedural rationale ensures that the synthesis can be adapted and optimized as needed, empowering professionals in the field of drug discovery and development.

References

- Google Patents. (n.d.). Method of preparing 5- or 8-bromoisoquinoline derivatives (WO1999067218A2).

-

PrepChem. (n.d.). Synthesis of 8-bromo-4-hydroxy-3-(1H-tetrazole-5-yl)quinoline. Retrieved from [Link]

-

ACG Publications. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Retrieved from [Link]

-

ResearchGate. (2016). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation and Non-Isothermal Kinetics Analysis of N-[(4-Bromo-3,5-Difluorine)Phenyl]acrylamide. Retrieved from [Link]

- Google Patents. (n.d.). Process for preparing bromo-substituted quinolines (WO2010129451A1).

-

ResearchGate. (2017). Design, synthesis and biological evaluation of some novel 3-substituted acrylamide quinoline derivatives. Retrieved from [Link]

-

MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]

-

ACS Publications. (n.d.). Divergent Synthesis of Functionalized Quinolines from Aniline and Two Distinct Amino Acids. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

Sources

The Dihydroquinolinone Core: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 3,4-dihydro-2(1H)-quinolinone scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a multitude of biologically active compounds.[1] This guide provides a comprehensive exploration of the dihydroquinolinone core, delving into its significant roles in oncology, neuropharmacology, and cardiovascular medicine. We will dissect the key mechanisms of action, structure-activity relationships (SAR), and the validated experimental workflows essential for the discovery and development of novel therapeutics based on this privileged structure. This document serves as a technical resource, synthesizing established knowledge with actionable protocols to empower researchers in their quest for next-generation pharmaceuticals.

Introduction: The Significance of the Dihydroquinolinone Scaffold

The dihydroquinolinone core, a bicyclic heterocyclic system, has garnered immense interest from the scientific community due to its prevalence in both natural products and synthetic molecules with potent biological activities.[1] Its structural rigidity, coupled with the capacity for diverse substitutions at various positions, allows for the fine-tuning of physicochemical and pharmacological properties. This adaptability is a key reason why dihydroquinolinone derivatives have been successfully developed into drugs for a wide range of diseases, from cancer to psychiatric disorders.[2][3] The core structure's ability to interact with a variety of biological targets underscores its importance as a "privileged scaffold" in drug discovery.

This guide will focus on three major therapeutic areas where the dihydroquinolinone core has made a significant impact:

-

Oncology: Primarily through the inhibition of Poly (ADP-ribose) polymerase (PARP).

-

Neuropharmacology: With a focus on dopamine and serotonin receptor modulation for the treatment of psychiatric and neurodegenerative disorders.[4][5]

-

Cardiovascular and Antimicrobial Applications: Exploring its emerging roles in treating cardiovascular diseases and combating microbial infections.[6][7]

For each area, we will examine the underlying mechanism of action, provide illustrative case studies of approved drugs, and detail the essential experimental protocols for screening and characterization.

Dihydroquinolinones in Oncology: The PARP Inhibition Paradigm

A pivotal application of the dihydroquinolinone scaffold is in the development of PARP inhibitors, a class of drugs that has revolutionized the treatment of certain cancers, particularly those with deficiencies in homologous recombination repair, such as BRCA-mutated ovarian and breast cancers.[8]

Mechanism of Action: Synthetic Lethality

PARP enzymes, particularly PARP1 and PARP2, are crucial for the repair of single-strand DNA breaks.[8] When these breaks are not repaired, they can lead to the formation of double-strand breaks during DNA replication. In healthy cells, these double-strand breaks are efficiently repaired by the homologous recombination pathway. However, in cancer cells with mutations in genes like BRCA1 or BRCA2, this pathway is compromised.

PARP inhibitors exploit this vulnerability through a concept known as synthetic lethality . By blocking PARP's ability to repair single-strand breaks, the inhibitors cause an accumulation of double-strand breaks. In BRCA-deficient cancer cells, the inability to repair these double-strand breaks leads to genomic instability and ultimately, cell death.[9] Normal cells, with their intact homologous recombination pathway, are largely unaffected.

Many PARP inhibitors are designed to mimic the nicotinamide portion of NAD+, which is the natural substrate for PARP enzymes.[10] The dihydroquinolinone core often serves as a key structural element that fits into the nicotinamide-binding pocket of the PARP active site, forming critical hydrogen bonds and π-π stacking interactions.[10]

Caption: General workflow for screening dihydroquinolinone derivatives for anticancer activity.

Protocol 1: In Vitro Cell Viability (MTT) Assay

This protocol provides a foundational method for the primary screening of compounds to assess their cytotoxic or cytostatic effects on cancer cell lines. [11][12][13] Objective: To determine the concentration of a dihydroquinolinone derivative that inhibits cell growth by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, K-562 for leukemia). [11][14]* Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).

-

Dihydroquinolinone compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or acidified isopropanol).

-

96-well microtiter plates.

-

Multichannel pipette, incubator (37°C, 5% CO2), microplate reader.

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the dihydroquinolinone compounds in complete medium. The final DMSO concentration should be <0.5%.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add 20 µL of MTT solution to each well.

-

Incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium.

-

Add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate for 15 minutes at room temperature.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Self-Validation: The inclusion of a known anticancer drug (e.g., Doxorubicin) as a positive control is essential to validate the assay's performance and the sensitivity of the cell line.

Dihydroquinolinones in Neuropharmacology

The dihydroquinolinone scaffold is also central to the development of drugs targeting the central nervous system (CNS), particularly for psychiatric disorders like schizophrenia and depression, as well as neurodegenerative diseases such as Alzheimer's. [15][16][17]

Mechanism of Action: Dopamine and Serotonin Receptor Modulation

Many neuropsychiatric drugs based on this core structure act as modulators of dopamine (D2) and serotonin (5-HT) receptors. [18]The precise biological effect often depends on the specific receptor subtype and the nature of the interaction (agonist, antagonist, or partial agonist).

-

Partial Agonism: This is a key concept for drugs like Aripiprazole. A partial agonist binds to a receptor but produces a submaximal response compared to a full agonist. In conditions of high neurotransmitter levels (e.g., hyperdopaminergic state in schizophrenia), a partial agonist acts as a functional antagonist, reducing receptor stimulation. In areas of low neurotransmitter levels, it provides a baseline level of stimulation. This "stabilizing" effect is thought to contribute to both the efficacy and the favorable side-effect profile of these drugs. [4][5][19]

Case Study: Aripiprazole

Aripiprazole is an atypical antipsychotic widely used for schizophrenia and bipolar disorder. [18]Its unique mechanism of action is primarily attributed to its partial agonism at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonism at 5-HT2A receptors. [4][5][20]This complex pharmacology allows it to modulate dopaminergic activity, reducing positive symptoms without causing significant extrapyramidal side effects. [4]

Emerging Roles in Neurodegenerative Diseases

Research is also exploring dihydroquinolinone derivatives as potential treatments for Alzheimer's disease. [15][21]The strategy here often involves designing multi-target agents that can, for example, inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in the progression of the disease. [21][22]

-

Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. [16][22]* Monoamine Oxidase (MAO) Inhibition: MAO inhibitors can prevent the breakdown of neurotransmitters like dopamine and serotonin and may also reduce oxidative stress. [21][22]

Diverse and Expanding Roles of Dihydroquinolinones

Beyond oncology and neuropharmacology, the dihydroquinolinone core has demonstrated a wide array of other biological activities.

Cardiovascular Effects

Certain quinoline and dihydroquinolinone derivatives have been investigated for their cardiovascular properties. [7]For example, some compounds have shown potential as angiotensin-converting enzyme (ACE) inhibitors, a mechanism used by drugs like Quinapril to treat hypertension and heart failure. [23]The core structure can be adapted to fit into the active site of ACE, blocking the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.

Antimicrobial Activity

The quinolone and dihydroquinolinone frameworks are also present in many antimicrobial agents. [6][24][25][26]Their mechanism of action in bacteria often involves the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair. The structure-activity relationship for these compounds is well-established, with substitutions at specific positions being crucial for antibacterial potency and spectrum of activity. [27]For instance, the quinoline derivative HT61 has shown efficacy against Staphylococcus aureus biofilms. [6]

Summary of Biological Activities and Key Targets

The versatility of the dihydroquinolinone core is evident in the broad range of biological targets it can be engineered to modulate.

| Therapeutic Area | Key Biological Target(s) | Mechanism of Action | Representative Compound(s) |

| Oncology | PARP1, PARP2, various kinases | Enzyme Inhibition, Synthetic Lethality | Olaparib (related structure) |

| Neuropharmacology | Dopamine (D2, D3), Serotonin (5-HT1A, 5-HT2A) receptors | Partial Agonism, Antagonism | Aripiprazole |

| Neurodegenerative | Acetylcholinesterase (AChE), MAO-A, MAO-B | Enzyme Inhibition | Experimental Compounds [21] |

| Cardiovascular | Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition | Quinapril (related structure) |

| Antimicrobial | Bacterial DNA Gyrase, Topoisomerase IV | Enzyme Inhibition | HT61, various experimental agents [6] |

Conclusion and Future Directions

The dihydroquinolinone core structure has firmly established itself as a privileged scaffold in medicinal chemistry. Its success stems from a combination of favorable structural properties and the ability to be chemically modified to achieve high affinity and selectivity for a diverse array of biological targets. From the life-saving impact of PARP inhibitors in oncology to the nuanced modulation of neurotransmitter systems by atypical antipsychotics, this core has been instrumental in the development of transformative medicines.

Future research will likely focus on several key areas:

-

Novel Target Identification: Exploring the interaction of dihydroquinolinone libraries with new and challenging biological targets.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously, a promising strategy for complex diseases like Alzheimer's. [21]* Improved Pharmacokinetics: Further refinement of the scaffold to enhance drug-like properties, such as oral bioavailability, metabolic stability, and blood-brain barrier penetration. [21] The continued exploration of the chemical space around the dihydroquinolinone core, guided by a deep understanding of its structure-activity relationships and mechanisms of action, promises to yield a new generation of innovative therapeutics to address unmet medical needs.

References

-

de Oliveira, C. H., de Souza, A. C. C., da Silva, A. C., de Oliveira, V. F., de Faria, A. R., & Sabino, J. R. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of Molecular Modeling, 26(2), 36. [Link]

-

Gupta, H., Singh, P., & Kumar, Y. (2015). Biological Activities of Quinoline Derivatives. ResearchGate. [Link]

-

Kumar, R., Singh, V. K., & Singh, P. (2021). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. ResearchGate. [Link]

-

Tuplin, E. W., & Holahan, M. R. (2017). Aripiprazole, a drug that displays partial agonism and functional selectivity. Current neuropharmacology, 15(8), 1192-1207. [Link]

-

El-Naggar, A. M., Abdu-Allah, H. H., El-Shorbagi, A. A., & Abdel-Alim, A. A. (2022). New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. Molecules, 27(19), 6523. [Link]

-

Bhattacharya, S., & Sharma, A. (2020). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Basic and Clinical Pharmacy, 11(3), 63. [Link]

-

Khadem, S., & Marles, R. J. (2024). Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities. Natural product research, 39(8), 2252-2259. [Link]

-

Frapwell, N. R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial agents and chemotherapy, 64(5), e02073-19. [Link]

-

Revesz, L., et al. (2000). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & medicinal chemistry letters, 10(12), 1261-1264. [Link]

-

Sestito, S., et al. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Molecules, 25(11), 2580. [Link]

-

de Oliveira, C. H., et al. (2020). Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies. Journal of molecular modeling, 26(2), 36. [Link]

-

Wikipedia. (n.d.). Aripiprazole. In Wikipedia. Retrieved January 27, 2026, from [Link]

-

Kapałczyńska, M., et al. (2018). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in pharmacology, 9, 1083. [Link]

-

Al-Trawneh, S. A. (2009). Structure--activity relationship of quinolones. Saudi Pharmaceutical Journal, 17(2), 135-151. [Link]

-

Al-Ostath, A. I., et al. (2021). Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives. Journal of Heterocyclic Chemistry, 58(1), 209-216. [Link]

-

Liu, Y., et al. (2022). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2 (1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Drug design, development and therapy, 16, 1421. [Link]

-

ResearchGate. (n.d.). Influences of compounds 1-14 on cardiovascular parameters. [Link]

-

Berryhill, D., & Hovav, K. (2024). How Does Abilify Work? All About Abilify's Mechanism of Action. GoodRx. [Link]

-

Interactive Biology. (2022, February 17). Drugs That Affect the Cardiovascular System [Video]. YouTube. [Link]

-

Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 12(4), 5245-5264. [Link]

-

Zhou, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 28(21), 7384. [Link]

-

Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Journal of Microbial & Biochemical Technology, 12(3), 1-6. [Link]

-

Cao, R., et al. (2019). Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. European journal of medicinal chemistry, 162, 463-476. [Link]

-

Wang, Y., et al. (2022). Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy. Journal of medicinal chemistry, 65(9), 6549-6566. [Link]

-

Wang, Y., et al. (2023). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 28(2), 793. [Link]

-

Valeriote, F. A., et al. (2002). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Journal of experimental therapeutics & oncology, 2(4), 230-236. [Link]

-

El-Sayed, M. A., et al. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers in Oncology, 12, 1030999. [Link]

-

Mendoza, A. S., et al. (2022). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Molecules, 27(15), 4785. [Link]

-

ResearchGate. (2020). (PDF) Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]

-

MacFadyen, R. J., et al. (1998). Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders. Drugs, 55(4), 521-537. [Link]

-

Al-Suwaidan, I. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

-

Targeted Oncology. (2020, June 25). An Overview of PARP Inhibitors in Ovarian Cancer [Video]. YouTube. [Link]

-

Tussing, L. G., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS omega, 6(27), 17743-17754. [Link]

-

Ahmad, B., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug and chemical toxicology, 42(5), 494-504. [Link]

-

Sharma, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Molecules, 28(14), 5406. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Aripiprazole?. [Link]

-

Systematic Reviews in Pharmacy. (n.d.). HTML. [Link]

-

El-Sayed, M. A., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(16), 7935-7950. [Link]

-

Pascal, J. M. (2022). Inhibitors of PARP: Number crunching and structure gazing. Journal of Biological Chemistry, 298(3). [Link]

-

Drug Design Org. (n.d.). Structure Activity Relationships. [Link]

-

Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]

-

De Bartolomeis, A., et al. (2015). Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. CNS drugs, 29(9), 773-799. [Link]

-

ResearchGate. (2019). (PDF) Synthesis and antibacterial activity of new lactone 1,4-dihydroquinoline derivatives. [Link]

-

ResearchGate. (n.d.). Chemical structures of clinically used PARP inhibitors. [Link]

-

Houston Methodist DeBakey CV Education. (2019, December 2). Nutritional Supplements and the Heart (Quinones, MD, Cooke, MD and Raizner, MD) December 2, 2019 [Video]. YouTube. [Link]

Sources

- 1. Natural 3,4-Dihydro-2(1 H)-quinolinones - part III: biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aripiprazole - Wikipedia [en.wikipedia.org]

- 6. Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Inhibitors of PARP: Number crunching and structure gazing - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 4-Hydroxyquinazoline Derivatives as Small Molecular BET/PARP1 Inhibitors That Induce Defective Homologous Recombination and Lead to Synthetic Lethality for Triple-Negative Breast Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dihydroquinoline derivative as a potential anticancer agent: synthesis, crystal structure, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer’s Disease Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. walshmedicalmedia.com [walshmedicalmedia.com]

- 17. researchgate.net [researchgate.net]

- 18. goodrx.com [goodrx.com]

- 19. What is the mechanism of Aripiprazole? [synapse.patsnap.com]

- 20. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1 H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases [mdpi.com]

- 23. Quinapril: a further update of its pharmacology and therapeutic use in cardiovascular disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids [mdpi.com]

- 26. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture: A Spectroscopic Guide to 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction: The Significance of a Versatile Scaffold

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one belongs to the dihydroquinolinone class of heterocyclic compounds. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules. The strategic placement of a bromine atom at the 8-position offers a versatile handle for further chemical modifications, such as cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery programs. The gem-dimethyl group at the 4-position introduces conformational rigidity and steric bulk, which can be crucial for modulating biological activity and metabolic stability.

This guide will elucidate the key spectroscopic features of the title compound, providing a foundational understanding for its identification, characterization, and utilization in complex synthetic pathways.

Synthesis and Characterization Workflow

The synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be approached through established methodologies for the construction of the dihydroquinolinone core. A plausible and efficient synthetic route is outlined below, followed by a typical workflow for its purification and comprehensive spectroscopic characterization.

Caption: A generalized workflow for the synthesis and spectroscopic characterization of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Protocol: A Plausible Synthetic Approach

The following protocol describes a viable method for the synthesis of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, based on common reactions in organic synthesis.

Step 1: Amide Formation

-

To a solution of 2-bromoaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane), add 3,3-dimethylacrylic acid (1.1 eq).

-

Cool the mixture to 0 °C and add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and an activator like Hydroxybenzotriazole (HOBt) (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Upon completion, wash the reaction mixture with aqueous acid and base, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 2: Intramolecular Friedel-Crafts Cyclization

-

Add the crude amide from the previous step to a dehydrating acid catalyst, such as polyphosphoric acid (PPA) or Eaton's reagent.

-

Heat the mixture, typically to 80-120 °C, for several hours while monitoring the reaction by thin-layer chromatography (TLC).

-

After completion, carefully quench the reaction by pouring it onto ice.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

Full Spectral Data Analysis

The following sections detail the predicted and expected spectral data for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. These data points are crucial for confirming the molecular structure and assessing the purity of the synthesized compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in the molecule. The predicted ¹H NMR spectrum of the title compound in CDCl₃ would exhibit distinct signals corresponding to the aromatic, aliphatic, and amide protons.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.0 - 8.5 | Singlet (broad) | 1H | NH | The amide proton is typically broad and deshielded due to its acidic nature and potential for hydrogen bonding. |

| ~ 7.4 - 7.6 | Doublet | 1H | Ar-H (H-5) | This aromatic proton is ortho to the electron-withdrawing carbonyl group, leading to a downfield shift. |

| ~ 7.2 - 7.4 | Doublet of doublets | 1H | Ar-H (H-7) | This proton is coupled to both H-5 and H-6. |

| ~ 6.9 - 7.1 | Doublet | 1H | Ar-H (H-6) | This aromatic proton is expected to be the most upfield of the aromatic signals. |

| ~ 2.5 | Singlet | 2H | CH₂ | The methylene protons at the 3-position are adjacent to the carbonyl group and are expected to be a singlet due to the absence of adjacent protons. |

| ~ 1.3 | Singlet | 6H | 2 x CH₃ | The two methyl groups at the 4-position are chemically equivalent and appear as a single, strong singlet. |

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule. The predicted ¹³C NMR spectrum will show signals for each unique carbon atom in the structure.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 170 - 175 | C =O (C-2) | The carbonyl carbon of the amide is significantly deshielded. |

| ~ 138 - 142 | Ar-C (C-8a) | Quaternary aromatic carbon attached to the nitrogen. |

| ~ 130 - 135 | Ar-C (C-7) | Aromatic CH carbon. |

| ~ 125 - 130 | Ar-C (C-5) | Aromatic CH carbon. |

| ~ 120 - 125 | Ar-C (C-6) | Aromatic CH carbon. |

| ~ 115 - 120 | Ar-C -Br (C-8) | Aromatic carbon directly attached to the electronegative bromine atom. |

| ~ 110 - 115 | Ar-C (C-4a) | Quaternary aromatic carbon. |

| ~ 50 - 55 | C H₂ (C-3) | Aliphatic methylene carbon adjacent to the carbonyl group. |

| ~ 35 - 40 | C (CH₃)₂ (C-4) | Quaternary aliphatic carbon. |

| ~ 25 - 30 | C H₃ | The two equivalent methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, the most characteristic feature in the mass spectrum will be the isotopic pattern of bromine.

| m/z | Fragment | Interpretation |

| 253/255 | [M]⁺ | Molecular Ion Peak: The presence of two peaks of nearly equal intensity, separated by 2 m/z units, is the hallmark of a monobrominated compound, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. |

| 238/240 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion. |

| 196/198 | [M - C₄H₇]⁺ | Cleavage of the dihydroquinolinone ring. |

| 174 | [M - Br]⁺ | Loss of the bromine radical. |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of the title compound will be dominated by absorptions from the amide and aromatic functionalities.

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 3200 | Strong, broad | N-H stretch | Amide |

| ~ 3050 | Medium | C-H stretch | Aromatic |

| ~ 2960 | Medium | C-H stretch | Aliphatic (CH₃) |

| ~ 2870 | Medium | C-H stretch | Aliphatic (CH₂) |

| ~ 1660 | Strong | C=O stretch | Amide (Lactam) |

| ~ 1600, 1480 | Medium | C=C stretch | Aromatic Ring |

| ~ 1370 | Medium | C-H bend | gem-Dimethyl |

| ~ 750 | Strong | C-Br stretch | Aryl Bromide |

Conclusion

The comprehensive spectroscopic analysis presented in this guide, based on high-fidelity predictions and analogies to related structures, provides a robust framework for the identification and characterization of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The distinct patterns in the ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra serve as reliable fingerprints for this versatile synthetic intermediate. This information is invaluable for researchers and developers working on the synthesis of novel bioactive compounds, ensuring the structural integrity and purity of their materials.

References

- While specific experimental data for the title compound is not cited due to its absence in readily available literature, the principles of spectroscopic interpretation and synthetic methodologies are based on established knowledge in the field of organic chemistry.

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development, providing unparalleled insights into molecular structure. This guide offers a comprehensive analysis of the ¹³C NMR spectrum of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a substituted quinolinone scaffold of interest in medicinal chemistry. In the absence of a directly published experimental spectrum for this specific molecule, this document provides a robust framework for its structural elucidation. We present a detailed prediction of the ¹³C NMR chemical shifts, grounded in the analysis of structurally related compounds and established principles of substituent effects. Furthermore, a rigorous, self-validating experimental workflow is outlined, leveraging one-dimensional and two-dimensional NMR techniques to enable unambiguous assignment of all carbon signals. This guide is intended to serve as a practical resource for researchers engaged in the synthesis and characterization of novel quinolinone derivatives.

Introduction: The Quinolinone Scaffold and the Imperative of Structural Verification

The quinolinone motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. The precise substitution pattern on the quinolinone ring system is critical to its pharmacological activity, influencing target binding, metabolic stability, and pharmacokinetic properties. Consequently, unambiguous structural verification is a cornerstone of any research and development program involving these heterocycles.

¹³C NMR spectroscopy provides a direct fingerprint of the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal in the ¹³C NMR spectrum, with its chemical shift (δ) being highly sensitive to its local electronic environment. Therefore, the accurate assignment of the ¹³C NMR spectrum of a novel compound like 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a non-negotiable step in its characterization.

This guide will first predict the ¹³C NMR chemical shifts for the title compound by dissecting its structure into key fragments and analyzing the expected electronic and steric influences of each substituent. Subsequently, a detailed experimental protocol will be presented to not only acquire high-quality NMR data but also to definitively assign each resonance, ensuring the highest level of scientific integrity.

Predicted ¹³C NMR Chemical Shifts for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

The prediction of ¹³C NMR chemical shifts is a powerful tool that leverages extensive empirical data and a deep understanding of substituent effects. The structure of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be conceptually divided into the bromo-substituted aromatic ring and the dimethyl-substituted dihydro-lactam ring.

Molecular Structure and Carbon Numbering

Caption: Structure and numbering of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Based on data from analogous structures and established substituent effects, the following ¹³C NMR chemical shifts are predicted for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in a standard deuterated solvent such as CDCl₃.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C2 (C=O) | 170 - 175 | The carbonyl carbon of the lactam is expected in the typical amide region. |

| C3 (CH₂) | 45 - 50 | Aliphatic CH₂ adjacent to a quaternary carbon and a carbonyl group. |

| C4 (C) | 35 - 40 | Quaternary carbon in an aliphatic ring system. |

| C4a (C) | 125 - 130 | Aromatic carbon at the ring junction, deshielded by the adjacent aromatic ring. |

| C5 (CH) | 128 - 133 | Aromatic CH, ortho to the ring junction. |

| C6 (CH) | 123 - 128 | Aromatic CH, meta to the bromine and para to the ring junction. |

| C7 (CH) | 115 - 120 | Aromatic CH, ortho to the bromine atom. |

| C8 (C-Br) | 110 - 115 | Aromatic carbon directly attached to bromine, experiencing a heavy atom effect. |

| C8a (C) | 138 - 143 | Aromatic carbon at the ring junction, deshielded by the adjacent nitrogen of the lactam. |

| C9, C10 (CH₃) | 25 - 30 | Gem-dimethyl groups on a quaternary carbon. |

Causality behind the Predicted Shifts:

-

Aromatic Carbons (C4a-C8a): The chemical shifts of these carbons are primarily influenced by the electron-withdrawing effect of the bromine atom and the electronic nature of the dihydroquinolinone ring. The carbon bearing the bromine (C8) is expected to be significantly shielded due to the "heavy atom effect". The carbon atoms ortho and para to the bromine will also be affected. The junction carbons, C4a and C8a, will have their resonances influenced by the fusion of the two ring systems.

-

Lactam Carbons (C2, C3, C4): The carbonyl carbon (C2) will appear significantly downfield, characteristic of amide carbonyls. The methylene carbon (C3) is alpha to the quaternary center and beta to the carbonyl, placing it in the aliphatic region. The quaternary carbon (C4) will be in a similar region, and its signal is expected to be of lower intensity in a standard proton-decoupled ¹³C NMR spectrum.

-

Methyl Carbons (C9, C10): The two methyl groups are chemically equivalent due to free rotation around the C3-C4 bond and will therefore give rise to a single signal in the upfield region of the spectrum, typical for sp³ hybridized carbons.

Experimental Verification and Spectral Assignment: A Self-Validating Protocol

While prediction provides a valuable starting point, definitive assignment requires a suite of NMR experiments. The following workflow represents a robust, self-validating system for the complete structural elucidation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Experimental Workflow

Caption: Workflow for the complete NMR-based structural elucidation.

One-Dimensional NMR Experiments

Protocol:

-

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. This will provide information on the number of different proton environments and their multiplicities.

-

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This will reveal the number of unique carbon atoms in the molecule. Quaternary carbons will typically show weaker signals.

-

DEPT-135 Acquisition: Acquire a Distortionless Enhancement by Polarization Transfer (DEPT-135) spectrum. This experiment is crucial for differentiating between different types of carbon atoms based on the number of attached protons:

-

CH₃ groups will appear as positive signals.

-

CH₂ groups will appear as negative signals.

-

CH groups will appear as positive signals.

-

Quaternary carbons will be absent.

-

Expected Outcomes:

-

The ¹³C{¹H} spectrum should display 11 distinct signals, corresponding to the 11 carbon atoms of the molecule.

-

The DEPT-135 spectrum will help to categorize these signals into CH, CH₂, and CH₃, leaving the unobserved signals in the ¹³C{¹H} spectrum to be the quaternary carbons (C2, C4, C4a, C8, and C8a).

Two-Dimensional NMR Experiments

Two-dimensional NMR experiments are essential for establishing the connectivity within the molecule, allowing for the unambiguous assignment of each carbon signal.

Protocol:

-

HSQC (Heteronuclear Single Quantum Coherence) Acquisition: This experiment correlates proton signals with the signals of the carbons to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation) Acquisition: This experiment reveals correlations between protons and carbons that are two or three bonds away. This is particularly powerful for assigning quaternary carbons, which have no directly attached protons.

Data Interpretation and Assignment:

-

Assigning Protonated Carbons with HSQC:

-

Each cross-peak in the HSQC spectrum links a proton signal to a carbon signal. By analyzing the ¹H NMR spectrum in conjunction with the HSQC data, the chemical shifts of C3, C5, C6, C7, C9, and C10 can be definitively assigned. For example, the protons of the two methyl groups (a singlet in the ¹H NMR) will show a correlation to the carbon signal of C9/C10.

-

-

Assigning Quaternary Carbons with HMBC:

-

The HMBC spectrum is the key to assigning the quaternary carbons. By observing long-range correlations, the carbon skeleton can be pieced together.

-

Key HMBC Correlations for Quaternary Carbon Assignment

Caption: Expected key HMBC correlations for assigning quaternary carbons.

-

Correlation from H3: The protons on C3 are expected to show HMBC correlations to the carbonyl carbon (C2), the quaternary aliphatic carbon (C4), and the aromatic junction carbon (C4a).

-

Correlation from Methyl Protons (H9/H10): The protons of the gem-dimethyl groups will show correlations to C3, C4, and C4a.

-

Correlation from Aromatic Protons: For instance, the proton on C5 will show correlations to C4a and C7, helping to confirm the assignment of C4a. The proton on C7 will correlate with C5 and C8a, aiding in the assignment of C8a.

By systematically analyzing these 1D and 2D NMR datasets, a complete and unambiguous assignment of all ¹³C NMR chemical shifts for 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one can be achieved.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the ¹³C NMR chemical shifts of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. By combining predictive methods based on established chemical principles with a rigorous experimental workflow, researchers can confidently elucidate the structure of this and related quinolinone derivatives. The detailed protocols for 1D and 2D NMR experiments, along with the interpretation strategies, offer a self-validating system that ensures the scientific integrity of the structural assignment. This approach is not only crucial for the characterization of this specific molecule but also serves as a valuable template for the structural analysis of other novel heterocyclic compounds in the field of drug discovery and development.

References

-

Synthesis of trifluoromethylated 3,4-dihydroquinolin-2(1H)-ones via a photo-induced radical cyclization of benzene-tethered 1,7-enynes with Togni reagent. (2016). Royal Society of Chemistry. [Link]

-

¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives. (n.d.). TSI Journals. [Link]

-

¹³C NMR Chemical Shift. (n.d.). Oregon State University. [Link]

-

Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. (2023). National Institutes of Health. [Link]

-

N,3-Dimethyl-N-phenylbutanamide. (n.d.). SpectraBase. [Link]

-

¹³C-NMR experimental chemical shifts for groups bonded to hydroquinone skeleton. (n.d.). ResearchGate. [Link]

-

Supplementary Material for a Pd-catalyzed/N-triflyl-protected amino acid-enabled C–H functionalization/amination reaction. (n.d.). Royal Society of Chemistry. [Link]

-

Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. (n.d.). ResearchGate. [Link]

-

Anomalous ¹H NMR spectra of 3,4-dihydroisoquinolines and related compounds. (n.d.). Indian Academy of Sciences. [Link]

-

Synthesis and NMR of 4-Aryl-3,4-dihydrocoumarins and 4-Arylcoumarins. (n.d.). ResearchGate. [Link]

-

3,3-Dimethylbutanamide. (n.d.). Protein Data Bank. [Link]

-

3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. (n.d.). MDPI. [Link]

-

Synthetic, infrared, ¹H and¹³C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C₆H₄so₂NH(2-/3-XC₆H₄), where X' = H, CH₃, C₂H₅, F, Cl or Br, and X = CH₃ or Cl. (n.d.). ResearchGate. [Link]

-

Sample ¹³C NMR spectra of compounds with common functional groups. (2022). YouTube. [Link]

-

¹³C NMR Chemical shifts of compounds 1-12. (n.d.). ResearchGate. [Link]

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Abstract

Introduction and Molecular Overview

8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a substituted lactam built upon a dihydroquinolinone core. Its structure incorporates several key features that dictate its fragmentation pattern in a mass spectrometer: a brominated aromatic ring, a cyclic amide (lactam), and a gem-dimethyl group. Understanding how these functionalities influence bond cleavage upon ionization is crucial for accurate structural confirmation.

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy into the analyte molecule, causing it to form an unstable molecular ion (M•+) that readily undergoes fragmentation.[1][2] The resulting mass spectrum is a "fingerprint" of the molecule, with fragment ions revealing its constituent parts.[3]

Molecular Structure:

-

Chemical Formula: C₁₁H₁₂BrNO

-

Monoisotopic Mass: 253.0102 u

-

Key Structural Features:

-

Brominated Aromatic Ring: The presence of bromine is highly diagnostic due to its two abundant isotopes, ⁷⁹Br and ⁸¹Br, which exist in a nearly 1:1 ratio.[4][5] This results in characteristic "doublet" peaks for any bromine-containing fragment, separated by 2 m/z units.

-

Lactam Ring: The cyclic amide functionality can direct fragmentation through cleavage adjacent to the carbonyl group or ring-opening mechanisms.[6][7]

-

Gem-Dimethyl Group: Located at the C4 position, this group provides a facile site for the loss of a methyl radical, a common fragmentation pathway.[8]

-

Proposed Experimental Protocol: Acquiring the Mass Spectrum

To validate the predicted fragmentation, a robust experimental protocol is essential. The following outlines a standard procedure for analyzing 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

Methodology

-

Sample Preparation:

-

Accurately weigh 1 mg of the synthesized compound.

-

Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

-

-

Gas Chromatography (GC) Parameters:

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl polysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 20°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This standard energy level provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[1][2]

-

Source Temperature: 230°C.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 40-350 m/z.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the analytical process.

Caption: Experimental workflow from sample preparation to data analysis.

Predicted Fragmentation Pathways

Upon electron ionization, the 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one molecule will form a molecular ion (M•+). The charge is often localized on a heteroatom or π-system.[3] From this parent ion, several predictable fragmentation pathways emerge, driven by the formation of stable carbocations or neutral losses.

Key Fragmentation Reactions:

-

α-Cleavage (Loss of a Methyl Radical): The bond between the quaternary C4 carbon and one of the methyl groups is a prime site for cleavage. The loss of a methyl radical (•CH₃, 15 Da) is a highly favored process as it results in a stable tertiary carbocation, which can be further stabilized by resonance with the adjacent carbonyl group.[3][8] This will produce a prominent fragment at m/z 238/240 .

-

Loss of the Bromine Radical: The carbon-bromine bond can cleave homolytically to expel a bromine radical (•Br, 79 or 81 Da).[5] This fragmentation pathway leads to a fragment ion at m/z 174 . This peak would be a singlet, as the diagnostic isotopic signature of bromine has been lost.

-

Retro-Diels-Alder (RDA) Fragmentation: Heterocyclic systems like dihydroquinolinones can undergo RDA-type reactions. A plausible RDA fragmentation would involve the cleavage of the C4-C4a and N1-C8a bonds, leading to the expulsion of isobutene (C₄H₈, 56 Da) from the molecular ion. This would yield a fragment at m/z 197/199 .

-

Lactam Ring Cleavage (Loss of CO): A common fragmentation for lactams and other carbonyl compounds is the loss of a neutral carbon monoxide molecule (CO, 28 Da).[6] This could occur from the [M-CH₃]⁺ fragment, leading to a subsequent fragment ion at m/z 210/212 .

Fragmentation Pathway Diagram

The following diagram visualizes the primary predicted fragmentation pathways originating from the molecular ion.

Caption: Predicted EI fragmentation pathways for the target molecule.

Summary of Predicted Fragment Ions

The table below summarizes the key ions expected in the EI mass spectrum of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The m/z values for bromine-containing fragments are given for both the ⁷⁹Br and ⁸¹Br isotopes.

| m/z (⁷⁹Br / ⁸¹Br) | Proposed Formula | Neutral Loss | Description of Fragmentation |

| 253 / 255 | [C₁₁H₁₂BrNO]•⁺ | - | Molecular Ion (M•⁺) |

| 238 / 240 | [C₁₀H₉BrNO]⁺ | •CH₃ (15 Da) | α-Cleavage: Loss of a methyl radical from the gem-dimethyl group. Expected to be a major fragment. |

| 197 / 199 | [C₇H₅BrNO]•⁺ | C₄H₈ (56 Da) | Retro-Diels-Alder (RDA) reaction: Loss of isobutene. |

| 174 | [C₁₁H₁₂NO]⁺ | •Br (79/81 Da) | Cleavage of the C-Br bond, loss of a bromine radical. |

| 210 / 212 | [C₉H₉BrN]⁺ | CO (28 Da) | Subsequent loss of carbon monoxide from the [M-CH₃]⁺ fragment. |

Conclusion

This guide presents a theoretically grounded prediction of the mass spectrometric fragmentation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. The analysis indicates that the most diagnostic fragments will arise from the loss of a methyl radical (m/z 238/240) and the loss of a bromine radical (m/z 174). The characteristic isotopic pattern of bromine, appearing as M and M+2 peaks of nearly equal intensity, will be a crucial identifier for all bromine-containing fragments. The proposed experimental protocol provides a clear path for acquiring empirical data, which can then be compared against these predictions for definitive structural elucidation. This predictive approach serves as a valuable tool for scientists working on the characterization of novel halogenated heterocyclic compounds.

References

-

Mass Spectrometry - MSU chemistry. (n.d.). Michigan State University Department of Chemistry. [Link]

-

Fragmentation (mass spectrometry) - Wikipedia. (2023). Wikipedia. [Link]

-

Common fragmentation mechanisms in mass spectrometry. (2022). YouTube. [Link]

-

Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Chemistry LibreTexts. [Link]

-

Tárraga, A., & Molina, P. (2009). A fragmentation study of dihydroquercetin using triple quadrupole mass spectrometry and its application for identification of dihydroflavonols in Citrus juices. Journal of Mass Spectrometry, 44(9), 1287-1296. [Link]

-

The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry. (2006). ResearchGate. [Link]

-

Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. LCGC International. [Link]

-

Li, Q., et al. (2016). Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities. Molecules, 21(9), 1184. [Link]

-

Sparkman, O. D. (2011). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. (2025). Save My Exams. [Link]

-

Hernández, F., et al. (2012). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. Journal of Mass Spectrometry, 47(1), 37-51. [Link]

-

Watson, J. T., & Sparkman, O. D. (2015). Understanding Electron Ionization Processes for GC–MS. LCGC International. [Link]

-

Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). Doc Brown's Chemistry. [Link]

-

Mass Spectrometry - Chemistry LibreTexts. (2019). Chemistry LibreTexts. [Link]

-

CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018) - CHEMISTRY 1000. (2018). University of Lethbridge. [Link]

-

Musazzi, U. M., et al. (2022). CEFEPIME/ENMETAZOBACTAM: Physicochemical Stability of a Novel β-Lactam/β-Lactamase Inhibitor Combination in Syringes and Elastomeric Devices. Pharmaceutics, 14(10), 2088. [Link]

-

Grimme, S., & Gerenkamp, M. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. The Journal of Physical Chemistry A, 120(20), 3465-3476. [Link]

-

Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. (2007). ResearchGate. [Link]

-

Li, S., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 843. [Link]

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Mass Spectrometry [www2.chemistry.msu.edu]

- 4. savemyexams.com [savemyexams.com]

- 5. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. Mass Spectral Profile for Rapid Differentiating Beta-Lactams from Their Ring-Opened Impurities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

Application Notes and Protocols: Synthesis of CNS Agent Precursors from 8-Bromo-3,4-dihydroquinolin-2(1H)-one

Abstract

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous centrally active agents.[1] This document provides a detailed guide for researchers and drug development professionals on the strategic utilization of 8-bromo-3,4-dihydroquinolin-2(1H)-one as a versatile starting material for the synthesis of diverse precursors for Central Nervous System (CNS) drug discovery. The bromine atom at the C8-position serves as a highly effective synthetic handle for introducing a wide array of molecular complexity through modern cross-coupling methodologies. We present detailed, field-proven protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, explain the mechanistic rationale behind experimental choices, and showcase the application of these methods in building molecular architectures relevant to CNS targets.

Introduction: The Strategic Value of the 8-Bromo-dihydroquinolinone Scaffold

The dihydroquinolin-2(1H)-one skeleton is a foundational element in a variety of natural products and pharmaceuticals, including agents designed to treat atherosclerosis, viral infections, and cancer.[1] In the realm of CNS disorders, this moiety is perhaps most famously represented by the atypical antipsychotic, Aripiprazole. The inherent biological relevance of this core structure makes it a high-value target for medicinal chemistry campaigns.[2]

8-Bromo-3,4-dihydroquinolin-2(1H)-one emerges as a particularly strategic starting material. The presence of a bromine atom on the aromatic ring provides a robust and reliable reaction site for palladium-catalyzed cross-coupling reactions. This allows for the systematic and modular construction of compound libraries by forging new carbon-carbon and carbon-nitrogen bonds, which is essential for structure-activity relationship (SAR) studies in drug discovery. This guide focuses on leveraging this "synthetic handle" to create a diverse range of CNS agent precursors.

Synthesis of the Core Scaffold: 8-Bromo-3,4-dihydroquinolin-2(1H)-one

A reliable supply of the starting material is paramount. A plausible and efficient multi-step synthesis can be adapted from established methodologies, often beginning with a commercially available substituted aniline. The following workflow illustrates a general approach.

Caption: Synthetic workflow for the starting material.

Protocol 2.1: Synthesis of N-(2-bromophenyl)acrylamide

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2-bromoaniline (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a base, such as triethylamine (1.2 eq) or pyridine (1.2 eq).

-

Reaction: Cool the mixture to 0 °C in an ice bath. Add acryloyl chloride (1.1 eq) dissolved in the same solvent dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 5 °C.

-

Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with 1M HCl, then with saturated NaHCO₃ solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(2-bromophenyl)acrylamide.

Protocol 2.2: Intramolecular Friedel-Crafts Cyclization to form 8-Bromo-3,4-dihydroquinolin-2(1H)-one

-

Setup: In a round-bottom flask, place a Lewis acid such as aluminum chloride (AlCl₃, 3.0 eq) or polyphosphoric acid (PPA).

-

Reaction: Heat the Lewis acid to the appropriate temperature (e.g., 130 °C for PPA). Carefully add N-(2-bromophenyl)acrylamide (1.0 eq) portion-wise to the hot acid with vigorous stirring.

-

Execution: Maintain the reaction at high temperature for 1-2 hours. The reaction mixture will become viscous. Monitor by TLC (if feasible) or by time.

-

Work-up: Allow the reaction to cool to approximately 60-70 °C and then carefully pour it onto crushed ice with stirring. A precipitate should form.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. The crude 8-bromo-3,4-dihydroquinolin-2(1H)-one can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Key Synthetic Transformations: Building CNS Precursors

With the 8-bromo-dihydroquinolinone scaffold in hand, we can now explore its derivatization into high-value CNS agent precursors. The primary strategies involve palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds, typically between an organohalide and an organoboron compound.[3][4] This is exceptionally useful for creating biaryl structures, which are common motifs in CNS drugs that interact with aromatic residues in receptor binding pockets.

Sources

- 1. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides [mdpi.com]

- 2. Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Yoneda Labs [yonedalabs.com]

- 4. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents [mdpi.com]

Application Notes and Protocols for the N-Alkylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

Introduction

The dihydroquinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the nitrogen atom within this lactam system is a critical step in the synthesis of diverse chemical libraries for drug discovery. This document provides a detailed experimental guide for the N-alkylation of a specific derivative, 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, a valuable intermediate for further chemical elaboration.

The protocol herein is designed to be robust and adaptable, drawing upon established principles of amide and lactam alkylation. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a comprehensive, step-by-step procedure that ensures reproducibility and high yield. This guide is intended for researchers, scientists, and drug development professionals seeking to synthesize novel N-substituted dihydroquinolinones.

Chemical Rationale and Mechanistic Overview

The N-alkylation of a secondary amide, such as the lactam in 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one, proceeds via a nucleophilic substitution reaction, typically following an SN2 mechanism.[1][2] The core principle involves the deprotonation of the relatively acidic N-H proton to generate a nucleophilic amidate anion. This anion then attacks an electrophilic alkylating agent, displacing a leaving group to form the new N-C bond.

The acidity of the N-H proton in amides is significantly lower than that of alcohols or water, necessitating the use of a sufficiently strong base to generate the amidate in a significant concentration.[3] The choice of base is critical and is often dictated by the desired reaction conditions, such as solvent and temperature.

The general mechanism can be visualized as a two-step process:

-

Deprotonation: The base removes the proton from the nitrogen atom, forming a resonance-stabilized amidate anion.

-

Nucleophilic Attack: The amidate anion acts as a nucleophile, attacking the alkylating agent in a concerted SN2 fashion.

The presence of the 8-bromo and 4,4-dimethyl substituents on the quinolinone core is not expected to electronically hinder the deprotonation of the lactam nitrogen. However, the gem-dimethyl group at the C4 position may introduce some steric hindrance, which could influence the choice of alkylating agent and reaction conditions for optimal yields.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the N-alkylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one.

Caption: General workflow for the N-alkylation reaction.

Recommended Protocol: N-Benzylation using Sodium Hydride

This protocol describes the N-benzylation of 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one as a representative example. Benzyl bromide is chosen as the alkylating agent due to its reactivity and the common presence of the benzyl group in pharmacologically active molecules. Sodium hydride (NaH) is a strong, non-nucleophilic base suitable for deprotonating the lactam.[3]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |

| 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 1187933-36-3 | 254.13 | 1.0 g | 3.93 |

| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 190 mg | 4.72 |

| Benzyl Bromide | 100-39-0 | 171.04 | 0.57 mL (660 mg) | 4.72 |

| Anhydrous N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | 12125-02-9 | - | ~30 mL | - |

| Ethyl Acetate (EtOAc) | 141-78-6 | - | As needed | - |

| Brine (Saturated Aqueous NaCl) | - | - | As needed | - |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | As needed | - |

Step-by-Step Procedure

-

Preparation:

-

To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 8-Bromo-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (1.0 g, 3.93 mmol).

-

Add anhydrous DMF (20 mL) and stir at room temperature until the substrate is fully dissolved.

-

Cool the solution to 0 °C using an ice bath.

-

-

Deprotonation:

-

Carefully add sodium hydride (60% dispersion in mineral oil, 190 mg, 4.72 mmol, 1.2 equivalents) portion-wise to the stirred solution at 0 °C.

-

Causality: The use of a slight excess of NaH ensures complete deprotonation of the lactam. Adding it portion-wise at 0 °C controls the exothermic reaction and the evolution of hydrogen gas.

-

Allow the mixture to stir at 0 °C for 30 minutes. The formation of the sodium salt may result in a slight color change or thickening of the mixture.

-

-

Alkylation:

-

Slowly add benzyl bromide (0.57 mL, 4.72 mmol, 1.2 equivalents) dropwise to the reaction mixture at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Stir the reaction mixture at room temperature for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up:

-

Upon completion, cool the reaction mixture back to 0 °C with an ice bath.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (~30 mL) to neutralize any unreacted NaH.

-

Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL) and water (50 mL).

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x 30 mL).

-

Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

-

Causality: The aqueous washes remove DMF and inorganic salts, aiding in the purification of the product.

-